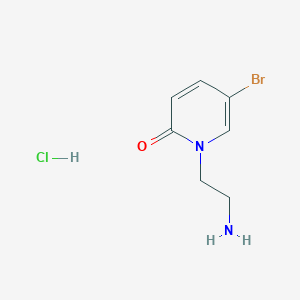

1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride

Description

1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride is a brominated heterocyclic organic compound. It is characterized by the presence of a pyridinone ring, an aminoethyl group, and a bromine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1,2-dihydropyridin-2-one as the core structure.

Bromination: The bromination step involves the addition of bromine to the pyridinone ring. This can be achieved using bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Amination: The introduction of the aminoethyl group is achieved through amination reactions. This can involve the reaction of the brominated compound with ethylenediamine (EDA) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods:

Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in separate reaction vessels.

Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

Oxidation: The pyridinone ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed:

Oxidized Derivatives: Oxidation can lead to the formation of pyridine-2,5-dione derivatives.

Reduced Derivatives: Reduction can produce compounds with reduced bromine content or other functional groups.

Substituted Derivatives: Substitution reactions can yield compounds with different substituents at the bromine position.

Properties

IUPAC Name |

1-(2-aminoethyl)-5-bromopyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.ClH/c8-6-1-2-7(11)10(5-6)4-3-9;/h1-2,5H,3-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTFFGOERJGKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or proteins through binding to specific molecular targets. The exact molecular pathways involved would depend on the context of the research.

Comparison with Similar Compounds

1-(2-Aminoethyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a pyridinone ring.

1-(2-Aminoethyl)maleimide: Another compound with a maleimide group instead of a pyridinone ring.

N-(2-Aminoethyl)ethane-1,2-diamine: A compound with an ethane-1,2-diamine structure.

Uniqueness:

The presence of the bromine atom in the pyridinone ring makes 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride distinct from its analogs.

Biological Activity

1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride (CAS Number: 1820674-54-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10BrClN2O

- Molecular Weight : 253.52 g/mol

- CAS Number : 1820674-54-1

- Purity : ≥ 95% .

Synthesis

The synthesis of 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride involves several steps typical of heterocyclic chemistry. The compound can be synthesized through the reaction of suitable starting materials that include bromo derivatives and amines, followed by purification processes to achieve the desired hydrochloride form.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated in various in vitro models against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Key Findings :

- In vitro studies showed that the compound exhibits selective cytotoxicity towards melanoma and other cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .

- The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, leading to apoptosis .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (Melanoma) | 10 | Induces apoptosis |

| B16F10 (Rodent Melanoma) | 12 | Inhibits proliferation |

| A431 (Epidermoid Carcinoma) | 15 | Triggers oxidative stress |

The biological activity of 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride is primarily attributed to its ability to interfere with cellular redox states:

- Reactive Oxygen Species Generation : The compound induces ROS production, leading to oxidative damage in cancer cells .

- Apoptotic Pathways Activation : Increased ROS levels activate apoptotic pathways, contributing to cell death .

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

-

Study on Melanoma Cells :

- Researchers treated A375 melanoma cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed at higher concentrations.

- Neuroprotective Effects :

- Structure-Activity Relationship (SAR) :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes substitution reactions under palladium catalysis, enabling cross-coupling for structural diversification:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(dppf)Cl₂ yields aryl-substituted dihydropyridinones.

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

Photochemical [2+2] Cycloaddition

The dihydropyridinone core participates in UV-light-mediated cycloadditions with electron-deficient alkenes (e.g., enones):

| Reaction Partner | Conditions | Outcome | Source |

|---|---|---|---|

| Ethylene | λ = 254 nm, Cu(I) catalyst, THF | Cis-anti-cis cyclobutane adduct | |

| Norbornene derivatives | [tmba][NTf₂] ionic liquid, 30°C | Exo-selective bicyclic products |

Key Observation : Stereospecificity depends on the triplet excited state of the dihydropyridinone, with regioselectivity governed by frontier molecular orbital interactions .

Functionalization of the Aminoethyl Sidechain

The primary amine undergoes acylations and alkylations to modify solubility or biological activity:

Acylation

Stability Note : The hydrochloride salt enhances water solubility but requires neutralization (e.g., with NaHCO₃) before acylation .

Deprotection and Ring-Opening Reactions

Controlled acidic hydrolysis cleaves the dihydropyridinone ring for downstream modifications:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, 90°C, 2h | 5-Bromo-2-aminopyridine derivative | 67% | |

| HBr/AcOH, 40–50°C, TLC-monitored | Debrominated pyridone | 71% |

Critical Parameter : Reaction time must be optimized to prevent over-hydrolysis of the aminoethyl group .

Comparative Reactivity Table

| Reaction Type | Typical Catalysts/Reagents | Temperature Range | Selectivity Challenges |

|---|---|---|---|

| C–B Bond Formation | Pd(dppf)Cl₂, B₂pin₂ | 80–120°C | Competing protodebromination |

| Cycloaddition | Cu(I), UV light | 25–80°C | Diradical recombination side-products |

| Sidechain Modification | HATU, EDCl | 0–25°C | Over-alkylation at N1 position |

Stability Under Synthetic Conditions

-

pH Sensitivity : Degrades rapidly in strong bases (pH >10) via ring-opening but remains stable in acidic media (pH 2–6) .

-

Thermal Stability : Decomposes above 150°C, necessitating low-temperature coupling reactions .

This compound’s versatility in cross-coupling, photochemistry, and bioconjugation makes it valuable for drug discovery and materials science. Future research should explore enantioselective functionalization of the dihydropyridinone ring.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride with high purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of a dihydropyridinone precursor followed by aminoethylation using 2-aminoethyl chloride. Purification often involves recrystallization in ethanol/water mixtures or column chromatography with silica gel (60–120 mesh). Residual solvents must comply with pharmacopeial limits (e.g., ≤5000 ppm for Class 3 solvents) .

- Critical Parameters : Monitor reaction temperature (70–90°C) to avoid decomposition. Use TLC (silica gel, ethyl acetate:hexane = 3:1) to track progress.

Q. How should researchers characterize the compound’s structural integrity and purity?

- Analytical Techniques :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent positions (e.g., bromo group at C5, aminoethyl chain at N1).

- HPLC : Utilize a C18 column with a buffered mobile phase (e.g., ammonium acetate buffer, pH 6.5, and acetonitrile gradient) for purity assessment (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ expected at ~277.6 Da).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

- Experimental Design :

- DoE Approach : Vary parameters like solvent polarity (DMF vs. THF), stoichiometry (1.2–1.5 eq brominating agent), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated products or dimerization artifacts). Adjust reaction time (4–8 hrs) to suppress side reactions.

Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound in drug discovery?

- Methodology :

- Target Fishing : Perform kinase inhibition assays (e.g., ATP-competitive binding assays) due to the compound’s pyridinone scaffold.

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with known kinase inhibitors.

- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2), focusing on the bromo-substituted ring for hydrophobic binding.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability Protocol :

- pH Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC. Ammonium acetate buffer (pH 6.5) is ideal for short-term storage .

- Thermal Stability : Conduct TGA/DSC to determine decomposition onset temperature (expected >200°C).

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Data Reconciliation Framework :

- Assay Variability : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify outliers. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

- In Silico Workflow :

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~1.8), permeability (Caco-2 model), and cytochrome P450 interactions.

- Toxicity Profiling : Employ ProTox-II to assess hepatotoxicity risk based on structural alerts (e.g., bromine’s potential for bioaccumulation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.